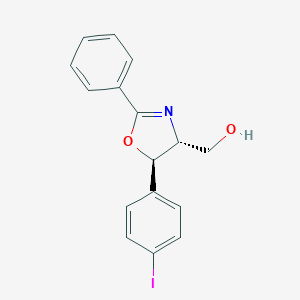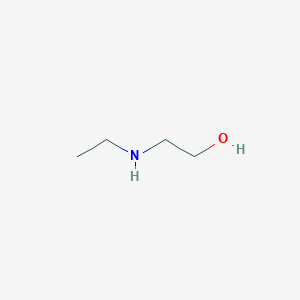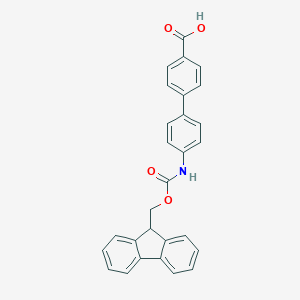![molecular formula C7H9N3O B046426 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one CAS No. 111336-61-9](/img/structure/B46426.png)
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one, also known as AMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. AMD is a heterocyclic compound that contains a hydrazine group, an imine group, and a cyclohexadienone ring.
Mechanism Of Action
The mechanism of action of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one involves the inhibition of COX-2 activity, which reduces the production of prostaglandins, which are lipid compounds that play a crucial role in the inflammatory response. Additionally, 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the degradation of cellular components and ultimately cell death.
Biochemical And Physiological Effects
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one inhibits the activity of COX-2, which reduces the production of prostaglandins. Additionally, 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In vivo studies have demonstrated that 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one exhibits anti-inflammatory effects in animal models of inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one in lab experiments is its ability to inhibit COX-2 activity, which makes it a useful tool for studying the inflammatory response. Additionally, 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells, which makes it a potential therapeutic agent for the treatment of cancer. One limitation of using 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several potential future directions for research on 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one. One area of interest is the development of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one derivatives that exhibit improved pharmacological properties, such as increased potency and decreased toxicity. Another area of interest is the investigation of the mechanisms underlying the anti-inflammatory and anti-tumor effects of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one. Additionally, further research is needed to determine the potential clinical applications of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Synthesis Methods
The synthesis of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one can be achieved through several methods, including the reaction of hydrazine hydrate with 2,5-cyclohexadienone, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2,5-cyclohexadienone with hydrazine hydrate in the presence of acetic acid and subsequent oxidation with sodium periodate.
Scientific Research Applications
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has shown potential in scientific research applications, particularly in the field of medicinal chemistry. Research studies have demonstrated that 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one exhibits anti-inflammatory, anti-tumor, and anti-viral properties. 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. Additionally, 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses, including herpes simplex virus type 1 (HSV-1).
properties
CAS RN |
111336-61-9 |
|---|---|
Product Name |
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one |
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N'-amino-4-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H9N3O/c8-7(10-9)5-1-3-6(11)4-2-5/h1-4,11H,9H2,(H2,8,10) |
InChI Key |
QFQDQKPDNUTYMC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=O)C=CC1=C(N)NN |
SMILES |
C1=CC(=CC=C1C(=NN)N)O |
Canonical SMILES |
C1=CC(=O)C=CC1=C(N)NN |
synonyms |
Benzenecarboximidic acid, 4-hydroxy-, hydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



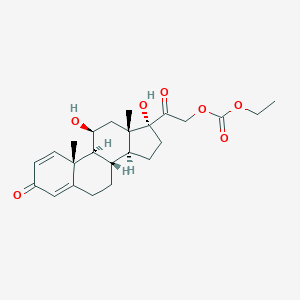

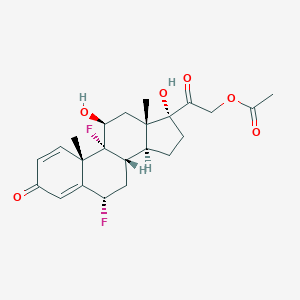
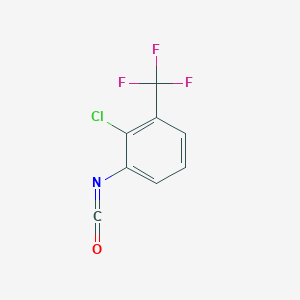
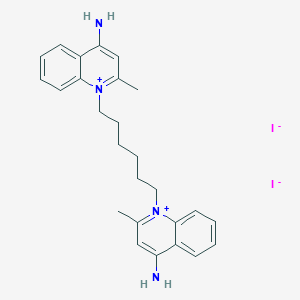
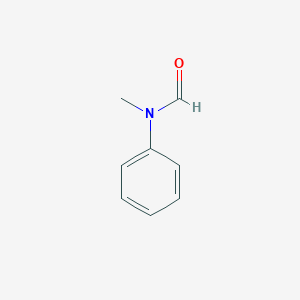
![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)
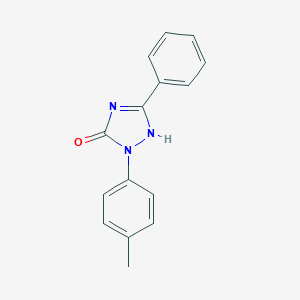
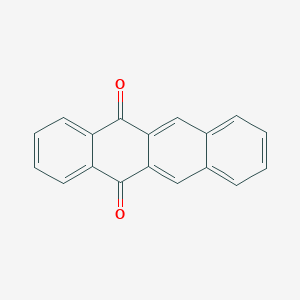
![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)
![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)
